molecular formula C9H17NO8 B14071917 5-Amino-3,5-dideoxynon-2-ulopyranosonic acid

5-Amino-3,5-dideoxynon-2-ulopyranosonic acid

Cat. No.: B14071917
M. Wt: 267.23 g/mol
InChI Key: CERZMXAJYMMUDR-UHFFFAOYSA-N
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Description

(2R,4R,5R,6R)-5-Amino-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex organic compound with significant biochemical relevance. This compound is characterized by its multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5R,6R)-5-Amino-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective functional group transformations. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation processes. These methods leverage the natural biosynthetic pathways of microorganisms to produce the compound in large quantities. The process is optimized for yield and purity through various downstream processing techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,5R,6R)-5-Amino-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino alcohols, ketones, and substituted oxanes

Scientific Research Applications

(2R,4R,5R,6R)-5-Amino-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Plays a role in metabolic pathways and enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of (2R,4R,5R,6R)-5-Amino-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions, modulating the activity of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,4R,5R,6R)-5-Amino-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid apart from similar compounds is its specific stereochemistry and functional group arrangement. These features confer unique reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C9H17NO8

Molecular Weight

267.23 g/mol

IUPAC Name

5-amino-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C9H17NO8/c10-5-3(12)1-9(17,8(15)16)18-7(5)6(14)4(13)2-11/h3-7,11-14,17H,1-2,10H2,(H,15,16)

InChI Key

CERZMXAJYMMUDR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O

Origin of Product

United States

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